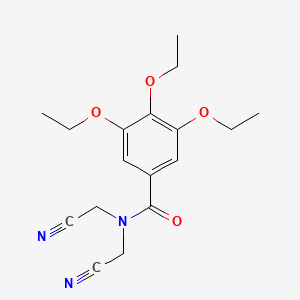

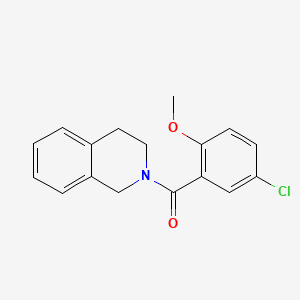

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide is a compound that likely has interest in the field of organic chemistry due to its structural features, including cyanomethyl and triethoxybenzamide functional groups. These features suggest potential in various chemical reactions and properties, although direct studies on this compound are scarce.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from readily available or specially synthesized precursors. Techniques such as condensation reactions, including Knoevenagel polycondensation, have been employed for synthesizing complex molecules with similar functional groups (Namazi et al., 2001).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are critical tools for analyzing the molecular structure of complex organic molecules. These techniques have been used to determine the configuration and conformation of various compounds, providing insights into their chemical behavior and reactivity (Ohashi et al., 1980).

Chemical Reactions and Properties

Compounds similar to N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide participate in a range of chemical reactions, including cyclization, polymerization, and reactions with electrophiles or nucleophiles. Such reactivities are influenced by the presence of functional groups and the overall molecular structure. For instance, the reactivity of polymethylbenzyl cyanides with fuming nitric acid demonstrates the potential for functional group transformation (Suzuki & Hanafusa, 1974).

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers : This research discusses a procedure for synthesizing bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers, involving the reaction of benzoyl chloride with sodium cyanamide, and treatment of the resulting N-cyanobenzamide in an acid medium (Pilyugin et al., 2006).

- Carboxylation of Alkynes with CO2 : The study explores the use of bis(amidate) rare-earth metal amides, including N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide derivatives, as catalysts in the carboxylation of terminal alkynes with CO2 under ambient pressure (Cheng et al., 2015).

Photophysical and Material Science Applications

- Shear- and UV-Induced Fluorescence Switching : This research highlights the use of cyano-stilbene derivatives, related to N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide, in pi-dimer systems exhibiting reversible [2 + 2] cycloaddition with fluorescence modulation (Chung et al., 2009).

- Photoluminescent Polyurethanes : Studies involving cyano-substituted oligo(p-phenylene vinylene) molecules, which are structurally related to N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide, have been conducted to create elastomers with built-in deformation sensors changing PL color upon strain (Crenshaw & Weder, 2006).

Catalytic and Medicinal Applications

- Catalytic Addition of Amines to Carbodiimides : Bis(amidate) lanthanide amides derived from N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide have been used as catalysts in the addition of amines to carbodiimides, showing high efficiency and good functional group tolerance (Cheng et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-4-22-14-11-13(17(21)20(9-7-18)10-8-19)12-15(23-5-2)16(14)24-6-3/h11-12H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLTXWSXOXRWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC#N)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)